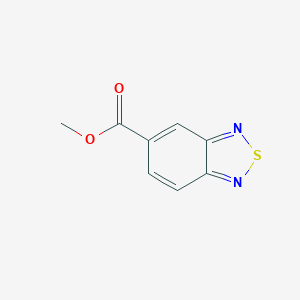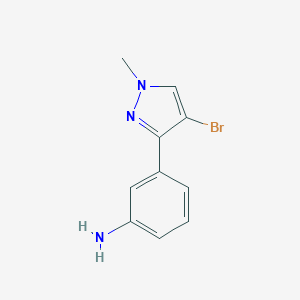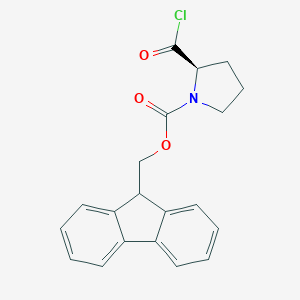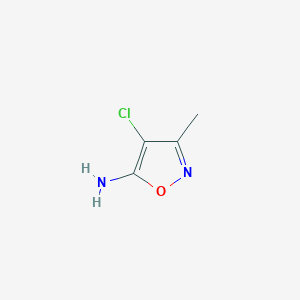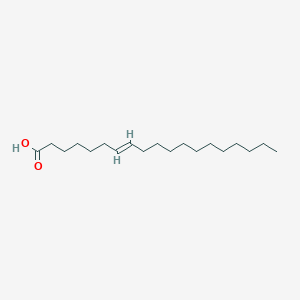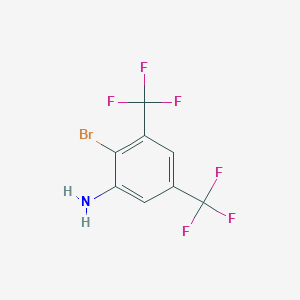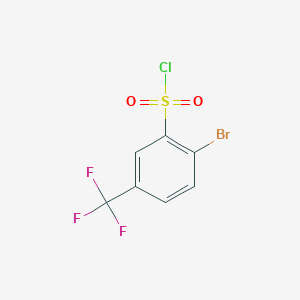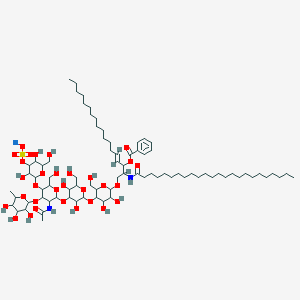
3-Sulfo-Le(x) pentaosylceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfo-Le(x) pentaosylceramide is a glycosphingolipid that has been identified as a potential biomarker for cancer diagnosis and treatment. This molecule is a complex carbohydrate that is found on the surface of cells, and it has been shown to play a role in cell signaling and adhesion.
Mécanisme D'action
The mechanism of action of 3-Sulfo-Le(x) pentaosylceramide is not fully understood. However, it is believed that this molecule plays a role in cell signaling and adhesion. It has been shown to interact with various proteins on the surface of cells, including selectins and integrins.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Sulfo-Le(x) pentaosylceramide has several biochemical and physiological effects. This molecule has been shown to regulate cell adhesion and migration, as well as cell proliferation and survival. It has also been shown to play a role in immune system function and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Sulfo-Le(x) pentaosylceramide in lab experiments is its specificity. This molecule is highly specific to certain types of cancer cells, making it an ideal biomarker for cancer diagnosis and treatment. However, one of the main limitations of using this molecule is its complex structure, which makes it difficult to synthesize and study.
Orientations Futures
There are several future directions for research on 3-Sulfo-Le(x) pentaosylceramide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new diagnostic and therapeutic applications for this molecule. Additionally, researchers are exploring the role of 3-Sulfo-Le(x) pentaosylceramide in other diseases and conditions, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, 3-Sulfo-Le(x) pentaosylceramide is a complex carbohydrate that has been extensively studied for its potential application in cancer diagnosis and treatment. This molecule has several biochemical and physiological effects, and its mechanism of action is not fully understood. While there are some limitations to using this molecule in lab experiments, there are several future directions for research in this area. Overall, 3-Sulfo-Le(x) pentaosylceramide is a promising biomarker for cancer diagnosis and treatment, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of 3-Sulfo-Le(x) pentaosylceramide is a complex process that involves several steps. One of the most common methods used to synthesize this molecule is the chemical synthesis method. This method involves the use of various chemical reagents and catalysts to build the molecule from its constituent parts.
Applications De Recherche Scientifique
3-Sulfo-Le(x) pentaosylceramide has been extensively studied for its potential application in cancer diagnosis and treatment. This molecule has been shown to be overexpressed in several types of cancer, including breast, prostate, and ovarian cancer. Researchers have also found that 3-Sulfo-Le(x) pentaosylceramide plays a role in cancer cell proliferation, migration, and invasion.
Propriétés
Numéro CAS |
162635-35-0 |
|---|---|
Nom du produit |
3-Sulfo-Le(x) pentaosylceramide |
Formule moléculaire |
C81H139N2NaO31S |
Poids moléculaire |
1692 g/mol |
Nom IUPAC |
sodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C81H140N2O31S.Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(105-76(99)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-103-78-68(96)66(94)71(58(48-86)109-78)110-80-69(97)74(63(91)56(46-84)106-80)113-77-61(82-52(4)88)73(112-79-67(95)65(93)62(90)51(3)104-79)72(59(49-87)108-77)111-81-70(98)75(114-115(100,101)102)64(92)57(47-85)107-81;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-98H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,100,101,102);/q;+1/p-1/b44-40+; |
Clé InChI |
XGFHUVUCQYBVJC-XFYDBFONSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+] |
Synonymes |
3-sulfo-Le(x) pentaosyl ceramide 3-sulfo-Le(x) pentaosylceramide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



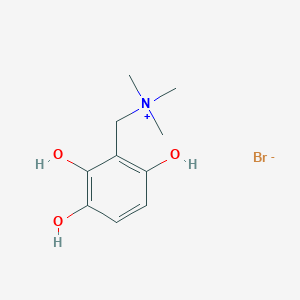
![1H-Imidazo[4,5-b]pyridine](/img/structure/B63865.png)
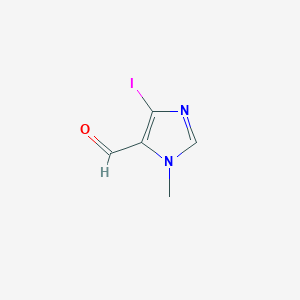
![(5-ethoxy-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B63868.png)
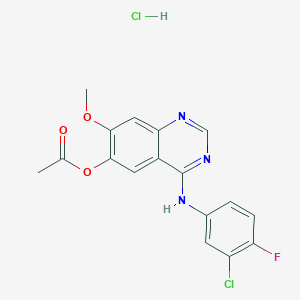
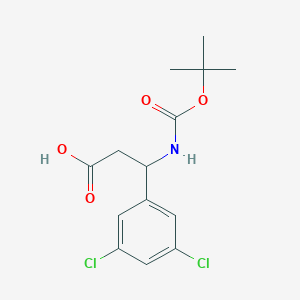
![(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B63875.png)
